

FLS-359: A Host-Targeted Antiviral Modulating the cGAS-STING Pathway

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Compound of Interest

Compound Name: FLS-359

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Abstract

FLS-359 is a novel, potent, and selective allosteric inhibitor of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase. As a host-targeted antiviral agent, **FLS-359** exhibits broad-spectrum activity against a range of both DNA and RNA viruses. Its mechanism of action is centered on the modulation of host cellular pathways to create an antiviral state, a strategy that presents a high barrier to the development of viral resistance. A key pathway impacted by **FLS-359** is the cGAS-STING signaling cascade, a critical component of the innate immune response to viral infections. This document provides a comprehensive overview of **FLS-359**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

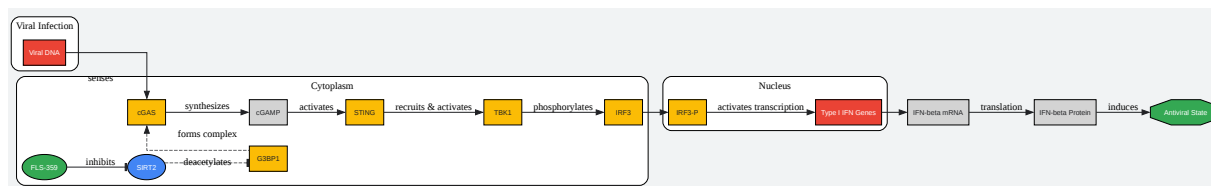
The emergence of novel viral threats and the development of resistance to direct-acting antivirals (DAAs) necessitate the exploration of new therapeutic strategies. Host-targeted antivirals (HTAs) represent a promising approach, as they act on cellular factors essential for viral replication, making them less susceptible to viral immune evasion and the development of resistance.[1] **FLS-359** is a small molecule that functions as an HTA by inhibiting the deacetylase activity of SIRT2.[2][3] This inhibition has been shown to have a multifactorial antiviral effect, including a modest reduction in viral RNA and DNA and a more significant decrease in the production of infectious viral progeny.[2][4]

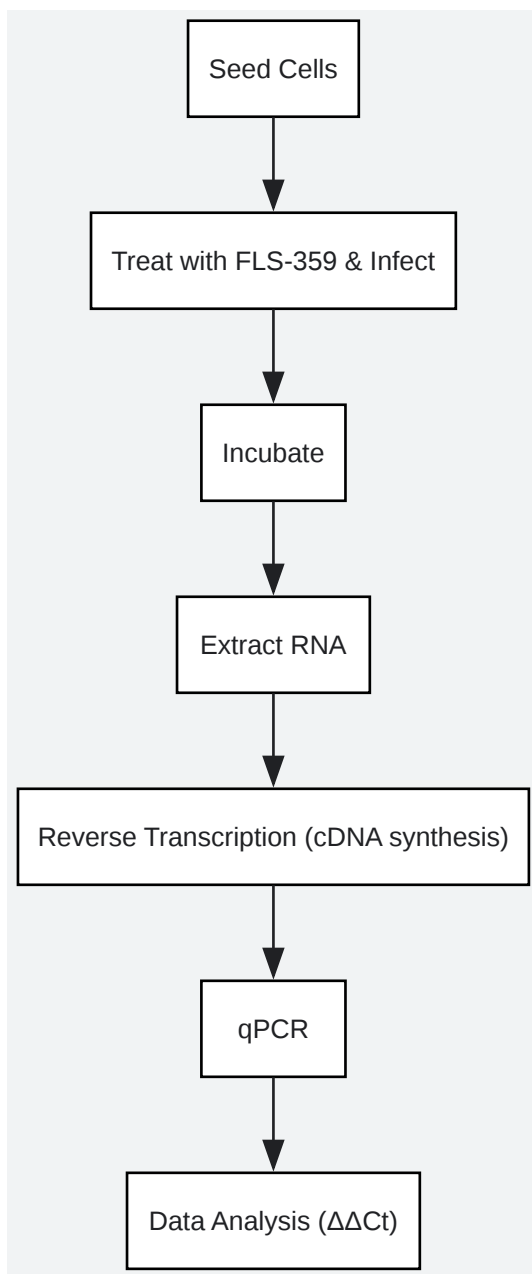
Mechanism of Action: Modulation of the cGAS-STING Pathway

Recent studies have elucidated a critical role for SIRT2 in the negative regulation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2][5] The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral infections, and initiating a type I interferon (IFN) response.[5]

SIRT2 has been shown to deacetylate G3BP1 (Ras-GTPase-activating protein-binding protein 1), a protein essential for the activation of cGAS.[2][5] The deacetylation of G3BP1 by SIRT2 leads to the disassembly of the cGAS-G3BP1 complex, thereby inhibiting cGAS activation and subsequent IFN production.[5]

By inhibiting SIRT2, **FLS-359** prevents the deacetylation of G3BP1. This leads to the stabilization of the cGAS-G3BP1 complex, promoting cGAS activation upon detection of viral DNA. Activated cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the phosphorylation of TBK1 and IRF3 and the subsequent transcription of type I interferons and other pro-inflammatory cytokines.[5] This enhanced IFN response establishes a potent antiviral state within the host cell and surrounding tissues.





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